N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-3-(4-methoxyphenyl)propanamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core, a phenylmethyl group, and a methoxyphenyl propanamide moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-3-(4-methoxyphenyl)propanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing ortho-phenylenediamine with formic acid or an equivalent reagent such as trimethyl orthoformate.
Introduction of Phenylmethyl Group: The phenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of Methoxyphenyl Propanamide Moiety: The final step involves the reaction of the benzimidazole derivative with 4-methoxyphenyl propanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s benzimidazole core makes it a potential candidate for developing new drugs with anticancer, antiviral, and antimicrobial properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with biopolymers.
Material Science: The compound’s unique structure may be explored for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The benzimidazole core can bind to nucleic acids and proteins, affecting their function. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, making it effective in various therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.
4-Methoxyphenylbenzimidazole: A derivative with a methoxyphenyl group.
Uniqueness
N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-3-(4-methoxyphenyl)propanamide is unique due to its combination of a benzimidazole core, phenylmethyl group, and methoxyphenyl propanamide moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H23N3O2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[1H-benzimidazol-2-yl(phenyl)methyl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C24H23N3O2/c1-29-19-14-11-17(12-15-19)13-16-22(28)27-23(18-7-3-2-4-8-18)24-25-20-9-5-6-10-21(20)26-24/h2-12,14-15,23H,13,16H2,1H3,(H,25,26)(H,27,28) |
InChI Key |
CLIBINJEAPQRBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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